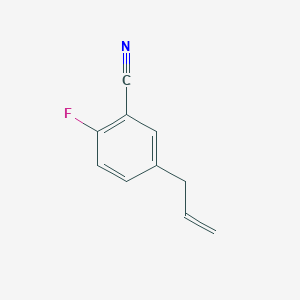

3-(3-氰基-4-氟苯基)-1-丙烯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediate products, protection of functional groups, and purification steps. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" involved perbromination, protection of thiophene by trimethylsilyl groups, and bromine/fluorine exchange . Similarly, the synthesis of "1,9-bis(2-cyano-2-ethoxycarbonylvinyl)-5-(4-hydroxyphenyl)-dipyrromethane" utilized quantum chemical calculations to determine the thermodynamic parameters of reactants and products, indicating a careful design of the synthetic route .

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been determined using various computational methods such as DFT and HF calculations, as well as experimental techniques like X-ray diffraction. For example, the crystal structure of "3-[4-(4'-ethylbiphenyl)]-1-propene" was determined by X-ray diffraction, revealing a noncentrosymmetric monoclinic system . The optimized molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically, providing a basis for understanding the molecular geometry and electronic distribution .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For instance, the cyclisation of "3-(2-fluorophenyl)propanols" to chromans was catalyzed by rhodium, suggesting activation of the aryl fluoride for nucleophilic substitution . Electrophilic trisubstituted ethylenes, such as "ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates," were prepared and characterized, with some copolymerized with styrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. Vibrational spectroscopy and computational analysis have been used to investigate the structure and reactivity of these molecules . The molecular electrostatic potential maps of these compounds indicate regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks . The first hyperpolarizability of some compounds has been calculated to assess their role in nonlinear optics . Additionally, molecular docking studies have been performed to predict the biological activity and potential as inhibitors for various enzymes .

科学研究应用

抗肿瘤活性:Naito等人(2005年)的研究合成了一系列与3-(3-氰基-4-氟苯基)-1-丙烯相关的化合物,并评估了它们对几种肿瘤细胞系的细胞毒活性。值得注意的是,3-氰基-5-氟苯基衍生物对各种肿瘤细胞,包括人类癌细胞,表现出强大的抗肿瘤活性,而不会对小鼠产生不良影响 (Naito et al., 2005)。

有机合成中的环化反应:Houghton,Voyle和Price(1984年)报道了使用铑催化剂将3-(2-氟苯基)-丙醇环化为色苷的研究。这项研究对于理解氟苯基化合物在有机合成中的化学行为和潜在应用具有重要意义 (Houghton, Voyle, & Price, 1984)。

制药中间体的氢甲酰化:Botteghi等人(1999年)讨论了使用铑催化剂对1,1-双(对-氟苯基)乙烯和3,3-双(对-氟苯基)丙烯进行氢甲酰化的过程。这个过程对于生产制药中使用的中间体至关重要 (Botteghi, Paganelli, Marchetti, & Pannocchia, 1999)。

电化学电容器应用:Ferraris等人(1998年)研究了从包括3-(4-氟苯基)噻吩在内的化合物衍生的电活性聚合物及其在电化学电容器中的应用。这些材料显示出有望的能量和功率密度,表明它们在能量存储技术中的潜力 (Ferraris, Eissa, Brotherston, & Loveday, 1998)。

聚合和共聚合:包括Kharas等人(2016年,2017年,2018年,2019年)在内的各种研究探讨了三取代乙烯和苯乙烯衍生物的合成和共聚合。这些研究为这些化合物在材料科学中的聚合行为和应用提供了见解 (Kharas et al., 2016, 2017, 2018, 2019)。

液晶显示器中的光对齐:Hegde等人(2013年)展示了从噻吩衍生的丙-2-烯酸酯在促进向列型液晶的光对齐中的应用,突显了在液晶显示器(LCD)技术中的潜在应用 (Hegde, Ata Alla, Matharu, & Komitov, 2013)。

安全和危害

属性

IUPAC Name |

2-fluoro-5-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCBLWDRUBFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641135 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyano-4-fluorophenyl)-1-propene | |

CAS RN |

943247-49-2 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)